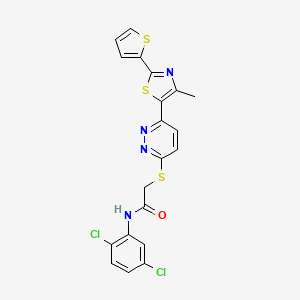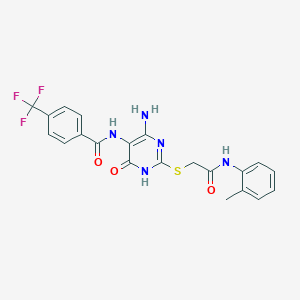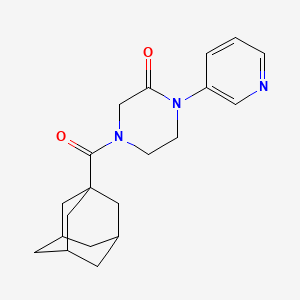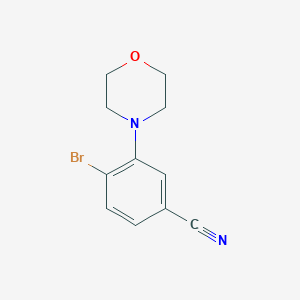
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrN4O6 and its molecular weight is 589.402. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Noncompetitive Inhibition by Novel NMDA Receptor Modulators
The compound DQP-1105, a quinoline derivative, illustrates the potential of these molecules in targeting NMDA receptors. DQP-1105 acts as a noncompetitive antagonist, selectively inhibiting GluN2C- and GluN2D-containing receptors. This selective inhibition could be instrumental in developing therapies for neurological conditions where NMDA receptor overactivity is implicated, such as epilepsy and neurodegenerative diseases. The study highlighted a mechanism involving the interaction with key residues in the GluN2 agonist binding domain, indicating a novel site for drug development (Acker et al., 2011).
Antimicrobial and Antiviral Activities
Quinoline derivatives have demonstrated a broad range of biological activities. Synthesis efforts have led to compounds with potent antimicrobial and antiviral properties. For instance, the synthesis and biological evaluation of novel 4-hydroxyquinolin-2(1H)-ones and related structures revealed compounds with significant antimicrobial activity. This research avenue is crucial for developing new treatments against resistant microbial strains and finding effective antiviral agents (Hassanin & Ibrahim, 2012).
Synthetic Methodologies for Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on quinoline structures has provided valuable methodologies for constructing complex molecular architectures. These synthetic strategies enable the creation of diverse heterocycles, which are foundational in medicinal chemistry for drug discovery and development. The elaboration of quinoline cores into various fused rings showcases the versatility of these compounds in generating biologically active molecules (Khodair et al., 1999).
Antioxidant Properties
Quinoline derivatives have also been explored for their antioxidant activities. The structural modification of quinolines to include specific functional groups can enhance their radical scavenging abilities, making them potential candidates for addressing oxidative stress-related conditions. This application highlights the importance of quinoline derivatives in developing therapeutics aimed at mitigating oxidative damage in biological systems (Abdel-Kader & Talaat, 2023).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, which is synthesized from 4-bromoaniline and 2-phenylacetylacetone. The second intermediate is 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one, which is synthesized from 3-nitrobenzaldehyde and 4,5-dihydro-1H-pyrazol-5-one. The third intermediate is ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate, which is synthesized from the first two intermediates and ethyl 4-oxobutanoate. The final product is obtained by hydrolyzing the ester group of the third intermediate to form the corresponding carboxylic acid.", "Starting Materials": [ "4-bromoaniline", "2-phenylacetylacetone", "3-nitrobenzaldehyde", "4,5-dihydro-1H-pyrazol-5-one", "ethyl 4-oxobutanoate" ], "Reaction": [ "Synthesis of 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde: 4-bromoaniline is reacted with 2-phenylacetylacetone in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reduced with sodium borohydride to form the desired aldehyde.", "Synthesis of 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one: 3-nitrobenzaldehyde is reacted with 4,5-dihydro-1H-pyrazol-5-one in the presence of ethanol and piperidine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product.", "Synthesis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The first two intermediates are combined in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reacted with ethyl 4-oxobutanoate in the presence of sodium ethoxide to form the desired ester.", "Hydrolysis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid." ] } | |
CAS-Nummer |
313404-86-3 |
Molekularformel |
C28H21BrN4O6 |
Molekulargewicht |
589.402 |
IUPAC-Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36) |
InChI-Schlüssel |
UZFCGTMTGFFKAQ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)


![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)

![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
![N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2706792.png)



![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
